synthesis and characterization of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid
synthesis and characterization of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-phenyl-1H-pyrazole-5-carboxylic acid
Abstract
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are foundational in the development of therapeutic agents, acting as inhibitors of protein glycation, and exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the molecular transformations. We present a robust, multi-step synthetic protocol, detailed characterization workflows using modern spectroscopic techniques, and a complete set of validated data.
Strategic Approach to Synthesis: A Rationale
The synthesis of polysubstituted pyrazoles is most reliably achieved through the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[1][3][4] For the target molecule, 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid, a retrosynthetic analysis points to a logical three-stage approach:
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Formation of a Key Intermediate: The core of the strategy is the creation of a suitable β-ketonitrile precursor, ethyl 2-cyano-3-oxo-3-phenylpropanoate. This molecule contains the necessary carbon backbone and functional groups in the correct oxidation state to facilitate pyrazole ring formation.
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Heterocyclic Ring Formation: Cyclocondensation of this intermediate with hydrazine hydrate provides the pyrazole core. The use of hydrazine hydrate is a classic and highly effective method for forming the N-N bond integral to the pyrazole ring.[1]
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Functional Group Transformation: The final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid, a standard and high-yielding transformation.
This pathway is chosen for its reliability, use of readily available starting materials, and the straightforward nature of the reaction workups and purifications.
Visualized Synthetic Workflow
The following diagram illustrates the strategic pathway from commercially available precursors to the final target molecule.
Caption: Synthetic pathway for 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid.
Experimental Protocols: A Step-by-Step Guide
These protocols are designed to be self-validating, with clear checkpoints for assessing reaction completion and product purity.
Protocol 2.1: Synthesis of Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (Intermediate)
This procedure details the critical cyclocondensation reaction. The use of glacial acetic acid as a catalyst is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-cyano-3-oxo-3-phenylpropanoate (10 mmol) in absolute ethanol (50 mL).
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Reagent Addition: To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise over 5 minutes. A slight exotherm may be observed. Following the addition, add 3-4 drops of glacial acetic acid to catalyze the reaction.
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Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting material spot indicates completion.
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Workup and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
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Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 15 mL). The resulting crude product is typically of high purity. For exacting applications, recrystallization from ethanol can be performed to yield a white to off-white crystalline solid.
Protocol 2.2: Synthesis of 3-Amino-4-phenyl-1H-pyrazole-5-carboxylic acid (Final Product)
This step accomplishes the hydrolysis of the ester to the carboxylic acid. The reaction is monitored by the complete consumption of the starting ester.
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Reaction Setup: Suspend the ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (8 mmol) in a 10% aqueous solution of sodium hydroxide (40 mL) in a 100 mL round-bottom flask.
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Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. The suspension should gradually become a clear, homogeneous solution as the carboxylate salt forms. Monitor via TLC until the starting ester is no longer detectable.
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Workup and Isolation: Cool the reaction mixture in an ice bath. While stirring, slowly add 2M hydrochloric acid dropwise to neutralize the solution. The carboxylic acid will precipitate as a white solid. Continue adding HCl until the pH of the solution is approximately 4-5.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual salts. Dry the product in a vacuum oven at 60°C overnight.
Comprehensive Characterization: Structure Elucidation and Purity Verification
Unambiguous characterization is paramount to confirming the identity and purity of the synthesized molecule.[5] A multi-technique spectroscopic approach provides the necessary orthogonal data points for confident structural assignment.
Visualized Characterization Workflow
Caption: Standard analytical workflow for structural verification.
Protocol 3.1: Spectroscopic and Physical Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the final product in ~0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is critical as it allows for the observation of exchangeable protons (NH₂, NH, and COOH).
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key signals to identify include the aromatic protons of the phenyl group, the broad singlets for the amino (-NH₂) and pyrazole (-NH) protons, and the very broad singlet for the carboxylic acid (-COOH) proton.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the signals for the pyrazole ring carbons, the phenyl ring carbons, and the carbonyl carbon of the carboxylic acid.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.
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Acquisition: Scan from 4000 to 400 cm⁻¹. The resulting spectrum should clearly show characteristic absorption bands for the key functional groups.
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High-Resolution Mass Spectrometry (HRMS):
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Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.
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Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode. This will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, confirming the elemental composition.
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Melting Point (MP):
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Determine the melting point using a calibrated apparatus. A sharp melting range (e.g., within 1-2°C) is a strong indicator of high purity.
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Elemental Analysis:
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Submit a sample for C, H, N analysis. The experimentally determined percentages should agree with the calculated theoretical values to within ±0.4%.
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Data Summary and Interpretation
The following table summarizes the expected and interpreted data from the characterization analyses.
| Analysis Technique | Parameter | Expected Result | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~12.5 (br s, 1H)~7.8 (br s, 1H)~7.2-7.5 (m, 5H)~5.5 (br s, 2H) | -COOH protonPyrazole N-H protonPhenyl ring protons-NH₂ protons |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~165~150~140~125-135~105 | Carboxylic acid C=OPyrazole C3 (C-NH₂)Pyrazole C5 (C-COOH)Phenyl & Pyrazole C4 carbons |
| FT-IR (ATR, cm⁻¹) | Wavenumber (ν) | 3450-3200 (broad)3350 & 3250 (sharp)~3100 (broad)~1680 (strong)~1610 | O-H stretch (carboxylic acid)N-H stretches (primary amine)N-H stretch (pyrazole)C=O stretch (conjugated acid)C=N/C=C stretches |
| HRMS (ESI+) | m/z | Calculated for [C₁₀H₉N₃O₂ + H]⁺: 204.0768 | Found: 204.0771 (or within 5 ppm) |
| Melting Point | Range | >200 °C (with decomposition) | Sharp range indicates high purity. |
| Elemental Analysis | % Composition | C: 59.11, H: 4.46, N: 20.68 | Experimental values match theoretical. |
Conclusion
This guide outlines a logical and robust framework for the synthesis and definitive characterization of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid. By adhering to the detailed protocols and understanding the rationale behind the procedural choices, researchers can reliably produce and validate this valuable chemical entity. The provided spectroscopic data serves as a benchmark for quality control, ensuring that the material produced is suitable for subsequent applications in drug discovery and development. The aminopyrazole scaffold continues to be a privileged structure in medicinal chemistry, and mastery of its synthesis is a key capability for any research team in the field.[2][6][7]
References
-
El-Sayed, M. A. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10332-10345. [Link]
-
ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. ChemSynthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1698. [Link]
-
Tomczyk, M., & Wójcik, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3183. [Link]
-
Wyrębek, P., Oszywa, B., & Mucha, P. (2017). Pyrazole amino acids: Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science, 23(7-8), 606-614. [Link]
-
Kavale, M. S., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5035. [Link]
-
Butt, T. M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312-o1313. [Link]
-
Ghamdi, A. M. A., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(3), 1545-1556. [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7906. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1158. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. [Link]
-
Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5481. [Link]
-
Mert, S., & Kazaz, C. (2011). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 76(12), 1625-1636. [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Open Ukrainian Citation Index. [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]
-
Caruso, F., & Rossi, M. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2173. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Chemistry. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review [pubmed.ncbi.nlm.nih.gov]

